nTzDpa

Overview

Description

NTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . It produces 25% maximum efficacy and antagonizes full agonist activity by 60% . It displays no activity at PPARα or PPARδ receptors .

Synthesis Analysis

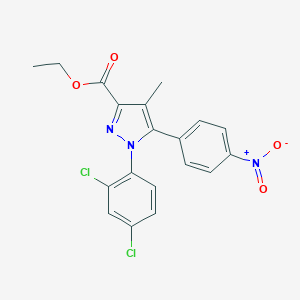

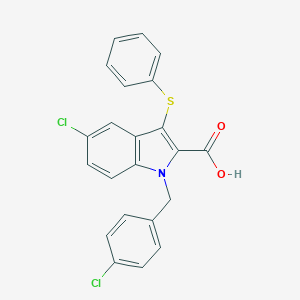

The synthesis of nTzDpa has been discussed in several studies . It was identified through directed chemical synthesis and molecular modeling as a potent, acyl indole PPARγ ligand .Molecular Structure Analysis

The structure of nTzDpa differs significantly from typical thiazolidinediones (TZDs), and additional PPAR ligands used in the studies . It has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S .Chemical Reactions Analysis

In cell-based assays for transcriptional activation, nTzDpa served as a selective, potent PPARγ partial agonist and was able to antagonize the activity of PPARγ full agonists . It also displayed partial agonist effects when its ability to promote adipogenesis in 3T3-L1 cells was evaluated .Physical And Chemical Properties Analysis

NTzDpa has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S . It is soluble to 100 mM in DMSO .Scientific Research Applications

Summary of the Application

nTzDpa is identified and characterized as a novel non-TZD selective PPARγ modulator . It binds potently to PPARγ with high selectivity vs. PPARα or PPARδ .

Methods of Application or Experimental Procedures

In cell-based assays for transcriptional activation, nTzDpa served as a selective, potent PPARγ partial agonist and was able to antagonize the activity of PPARγ full agonists . It also displayed partial agonist effects when its ability to promote adipogenesis in 3T3-L1 cells was evaluated .

Results or Outcomes

Assessment of protein conformation using protease protection or solution nuclear magnetic resonance spectroscopy methods showed that nTzDpa produced altered PPARγ conformational stability vs. full agonists . DNA microarray analysis of RNA from 3T3-L1 adipocytes treated with nTzDpa demonstrated qualitative differences in the affected gene expression profile for nTzDpa .

2. Application as an Antibiotic

Summary of the Application

nTzDpa is reported as a small molecule that kills both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption . It is effective against bacterial persisters .

Methods of Application or Experimental Procedures

The potency and selectivity of nTzDpa against MRSA membranes were improved compared to mammalian membranes by leveraging synthetic chemistry guided by molecular dynamics simulations .

Results or Outcomes

S. aureus exhibited no detectable development of resistance to nTzDpa, and the compound acted synergistically with aminoglycosides . These studies provide key insights into the design of selective and potent membrane-active antibiotics effective against bacterial persisters .

Future Directions

properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nTzDpa | |

CAS RN |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)